
4-Bromo-3-nitrobenzyl bromide
Overview
Description
4-Bromo-3-nitrobenzyl bromide is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzyl bromide, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the third position. This compound is typically a yellow to light brown crystalline powder and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitrobenzyl bromide generally involves a multi-step process starting from benzene. The key steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron bromide to yield 4-bromo-3-nitrobenzene.
Bromomethylation: Finally, 4-bromo-3-nitrobenzene undergoes bromomethylation using formaldehyde and hydrobromic acid to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 4-bromo-3-aminobenzyl bromide.
Coupling Reactions: Biaryl compounds with various substituents.
Scientific Research Applications
Organic Synthesis
4-Bromo-3-nitrobenzyl bromide serves as an essential intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into target molecules.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological activities. It can modify proteins and nucleic acids, making it valuable for studying enzyme mechanisms and developing new therapeutic agents. Its reactivity enables the formation of enzyme inhibitors and receptor ligands.
Biological Research
Recent studies have highlighted its role in cellular processes:
- Cytotoxicity : Research indicates moderate cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
- Genotoxicity : The compound has shown the ability to induce chromosomal aberrations in mammalian cells, necessitating careful evaluation for pharmacological use.
Cytotoxicity Assessment
A study assessing various compounds' cytotoxic effects demonstrated that this compound exhibited significant activity against human cancer cell lines. This was quantified through IC50 values indicating effective inhibition of cell proliferation at specific concentrations.
Genotoxicity Testing
Genotoxicity assays revealed that exposure to this compound could lead to chromosomal aberrations in mammalian cell lines, raising concerns for its use in therapeutic contexts.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Moderate activity against cancer cells | |
Genotoxicity | Induction of chromosomal aberrations | |
Protein Modification | Alters signaling pathways |
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitrobenzyl bromide involves its reactivity towards nucleophiles due to the presence of the bromine atom. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This compound can form covalent bonds with nucleophilic sites in biological molecules, which can be utilized in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: Similar structure but lacks the nitro group.
3-Nitrobenzyl bromide: Similar structure but lacks the bromine atom at the fourth position.
4-Nitrobenzyl bromide: Similar structure but lacks the bromine atom at the benzyl position.
Uniqueness
4-Bromo-3-nitrobenzyl bromide is unique due to the presence of both bromine and nitro substituents, which confer distinct reactivity patterns. The combination of these groups allows for selective reactions and applications that are not possible with the other similar compounds.
Biological Activity
4-Bromo-3-nitrobenzyl bromide (C₇H₅Br₂NO₂) is a compound of interest in organic synthesis and medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and its applications in research.
This compound is characterized by the presence of both bromo and nitro substituents on a benzyl ring, which enhances its reactivity and interaction with biological molecules. The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
The primary mechanism through which this compound exerts its biological effects is via nucleophilic substitution . This process allows the compound to interact with various biomolecules, including proteins and nucleic acids, thereby modifying their functions.
Target Interactions
- Proteins : The compound can covalently bond with amino acid residues in proteins, altering their activity and potentially leading to changes in cellular signaling pathways.
- Nucleic Acids : It may also interact with DNA or RNA, affecting gene expression and cellular metabolism.
Biological Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling : Modifications to key signaling proteins can lead to altered gene expression profiles.
- Cytotoxicity : Studies have shown that this compound exhibits moderate cytotoxicity against various malignant cell lines, indicating potential applications in cancer research.
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various compounds, this compound demonstrated significant activity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at specific concentrations.
- Genotoxicity Testing : Research involving genotoxicity assays revealed that this compound could induce chromosomal aberrations in mammalian cell lines, suggesting a need for careful evaluation in pharmacological applications.
Research Findings
Recent studies have focused on the synthesis and application of this compound in developing new therapeutic agents. The compound's ability to modify biomolecules has led to its use in synthesizing enzyme inhibitors and receptor ligands.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Moderate activity against cancer cells | |
Genotoxicity | Induction of chromosomal aberrations | |
Protein Modification | Alters signaling pathways |
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Factors such as solubility, stability, and metabolism are critical in determining its viability as a therapeutic agent. Preliminary data suggest that the compound's distribution within biological systems is influenced by its chemical structure.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAIZWVEYHNBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445185 | |
Record name | 4-Bromo-3-nitrobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326595-66-8 | |
Record name | 4-Bromo-3-nitrobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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